

Application Note: Resin Transfer Molding (RTM) of High-Performance Polyimide Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoimide*

Cat. No.: B1223178

[Get Quote](#)

Audience: Researchers, scientists, and materials engineering professionals.

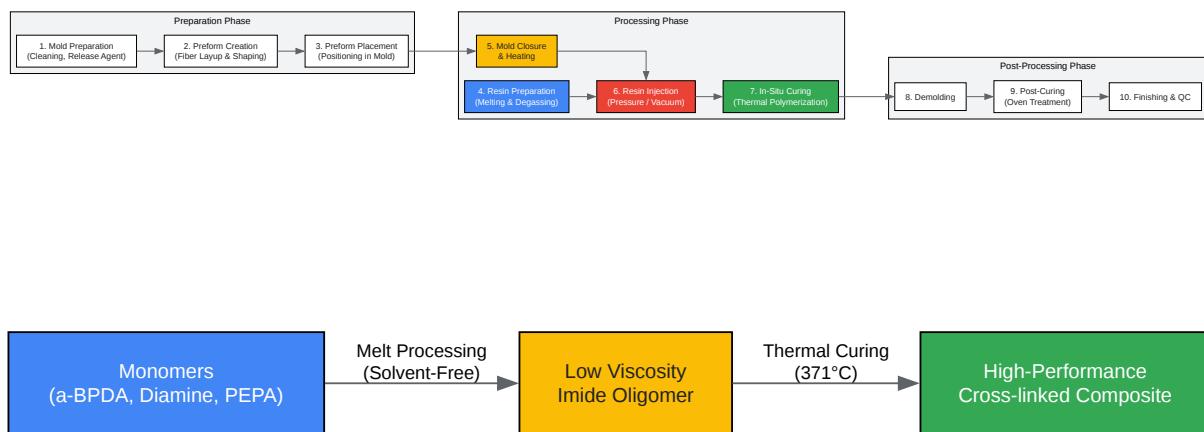
Introduction

Resin Transfer Molding (RTM) is a cost-effective manufacturing process for producing high-performance fiber-reinforced polymer composites with complex geometries and high surface finish quality.^{[1][2][3]} The process involves injecting a low-viscosity liquid resin into a closed mold containing a dry fiber preform.^{[4][5]} While traditionally used with resins like epoxy and polyester, advancements in polymer chemistry have enabled the use of high-temperature resistant resins, such as polyimides, in RTM processes.^{[6][7]}

Conventional polyimides possess very high melt viscosities, making them unsuitable for infusion-based processes like RTM.^[8] To overcome this, specialized polyimide resins, often referred to as RTM polyimides, have been developed. These resins are formulated to exhibit exceptionally low melt viscosities at processing temperatures, along with a sufficient pot life, before curing into a high-glass-transition-temperature (Tg) thermoset.^{[7][9]} This application note details the properties of these advanced polyimide resins and provides a comprehensive protocol for fabricating composite components using the RTM process.

High-Performance Polyimide Resins for RTM

The key to successful RTM processing of polyimides lies in the unique chemistry of the resin systems. Many of these resins are phenylethynyl-terminated imide (PETI) oligomers.^[7] A common strategy involves using asymmetric dianhydrides, such as 2,3,3',4'-


biphenyltetracarboxylic dianhydride (a-BPDA), combined with specific diamines and a 4-phenylethynylphthalic anhydride (PEPA) endcap.[6][8][10][11] This molecular design disrupts chain packing, leading to a low, stable melt viscosity (often below 1 Pa·s or 10 poise) at temperatures around 280°C, which is ideal for RTM.[10][11] Upon curing at elevated temperatures (e.g., 371°C), these reactive endcaps undergo an addition polymerization reaction without releasing volatile byproducts, resulting in a highly cross-linked, void-free network with a very high glass transition temperature (Tg).[10]

Several RTM-processable polyimide resins have been developed, with RTM370 and HT-350RTM being prominent examples.[6][10][11] Their key processing and thermal properties are summarized in the table below.

Property	RTM370	HT-350RTM	LARC™ PETI-9 / PETI-330	Unit
Melt Viscosity	1.0 - 3.0 (10-30 poise)[6]	0.390 (minimum)[10][11]	Low and stable[7]	Pa·s
Processing Temperature	280 - 288[6][12]	280[10][11]	260[7]	°C
Pot Life	1 - 2 hours @ 280°C[6][8]	> 2 hours @ 280°C[10][11]	≥ 2 hours @ 280°C[10]	-
Cure Temperature	371[6]	371[10]	up to 371[7]	°C
Post-Cure Temperature	343[12]	-	-	°C
Glass Transition Temp. (Tg)	370[6][8]	392[10][11]	298 - 330[10]	°C
Decomposition Temp. (5% loss)	-	537[10][11]	-	°C

RTM Process Workflow and Protocol

The RTM process for polyimide composites follows a sequence of carefully controlled steps, from preparing the mold and reinforcement to injecting and curing the resin. The general workflow is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. iberiacompositech.com [iberiacompositech.com]
- 3. Resin transfer moulding - Wikipedia [en.wikipedia.org]
- 4. romeorim.com [romeorim.com]
- 5. youtube.com [youtube.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]

- 8. Resin Transfer Molding (RTM) 370 Resin for High-Temperature Applications | T2 Portal [technology.nasa.gov]
- 9. nasampe.org [nasampe.org]
- 10. researchgate.net [researchgate.net]
- 11. Properties of 350°C temperature-resistant RTM polyimide matrix resin and its composites [fhclxb.buaa.edu.cn]
- 12. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Application Note: Resin Transfer Molding (RTM) of High-Performance Polyimide Composites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223178#resin-transfer-molding-rtm-with-isoimide-resins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com